molecular formula C7H10BNO2 B8800916 Pyridine-3-boronic acid dimethyl ester

Pyridine-3-boronic acid dimethyl ester

Cat. No.: B8800916
M. Wt: 150.97 g/mol
InChI Key: WBKLCZDXTGLMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Organoboron Compounds in Modern Synthetic Chemistry

Organoboron compounds have become indispensable tools in the arsenal (B13267) of synthetic chemists due to their unique properties and versatile reactivity. numberanalytics.com Characterized by a carbon-boron bond, these compounds are generally stable, non-toxic, and tolerant of a wide array of functional groups, making them highly valuable intermediates in complex molecule synthesis. wikipedia.orgnumberanalytics.com Their significance stems from their participation in a multitude of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. numberanalytics.comacs.org This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental process in the construction of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comacs.org

The utility of organoboron compounds extends beyond cross-coupling reactions to include hydroboration, Petasis borono-Mannich reactions, and allylboration, enabling the synthesis of diverse organic structures like alcohols, carbonyl compounds, and alkenes. numberanalytics.comwikipedia.org The Lewis acidic nature of the boron atom in many organoboranes allows them to act as catalysts or reagents in various transformations. wikipedia.org The development of boronic acids and their esters has been particularly impactful, offering air- and water-stable reagents that are crucial for practical applications in both academic and industrial settings. acs.orgnih.gov Their role as building blocks is central to the synthesis of numerous commercial drugs and materials, highlighting their profound impact on modern chemistry. acs.org

Overview of Pyridyl Scaffold Importance in Advanced Chemical Sciences

The pyridine (B92270) ring, a six-membered nitrogen-containing heterocycle, is considered a "privileged scaffold" in medicinal chemistry and materials science. researchgate.netrsc.org Its structure is found in a vast number of natural products, such as nicotine (B1678760) and vitamin B3 (niacin), as well as in more than 7,000 existing drug molecules. nih.govrsc.org The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing the molecule's basicity, solubility, and ability to engage in hydrogen bonding, which are critical for biological activity. nih.gov

The pyridine framework is a key component in a wide range of FDA-approved drugs, demonstrating its importance in treating various diseases. researchgate.netrsc.org Beyond pharmaceuticals, pyridine derivatives are vital in other areas of chemical science. They serve as essential ligands in organometallic chemistry and catalysis, as precursors for agrochemicals, and as components of functional nanomaterials. nih.govnih.gov The electronic nature of the pyridine ring, being electron-deficient, dictates its reactivity, favoring nucleophilic substitution at the C-2 and C-4 positions and electrophilic substitution at the C-3 position. nih.gov This predictable reactivity allows for precise chemical modifications, making the pyridine scaffold a versatile platform for designing molecules with tailored properties. researchgate.netnih.gov

Historical Context and Evolution of Pyridine-3-boronic acid dimethyl ester Research Trajectories

The development of pyridylboronic acids and their esters is a direct consequence of the growing importance of both organoboron chemistry and the pyridine motif. The synthesis of these compounds has historically presented challenges due to the electronic nature of the pyridine ring. However, several key synthetic methods have been established and refined over time.

Early and common approaches involved the reaction of organometallic intermediates with borate (B1201080) esters at low temperatures. nih.gov For the 3-pyridyl substitution pattern, this often entails a halogen-metal exchange (e.g., using 3-bromopyridine) to generate a 3-lithiopyridine or a 3-pyridyl Grignard reagent, which is then trapped with a trialkyl borate, such as trimethyl borate, followed by hydrolysis to yield the boronic acid or transesterification to form the ester. arkat-usa.orgresearchgate.net

More recent advancements have provided alternative and often more efficient routes. Palladium-catalyzed cross-coupling reactions, specifically the Miyaura borylation, have become a powerful tool for synthesizing pyridylboronic esters directly from halopyridines and a diboron (B99234) reagent like bis(pinacolato)diboron. arkat-usa.org Furthermore, transition metal-catalyzed C-H borylation has emerged as an atom-economical method to directly convert C-H bonds on the pyridine ring into C-B bonds, offering novel synthetic pathways. arkat-usa.org

Properties

Molecular Formula

C7H10BNO2

Molecular Weight

150.97 g/mol

IUPAC Name

dimethoxy(pyridin-3-yl)borane

InChI

InChI=1S/C7H10BNO2/c1-10-8(11-2)7-4-3-5-9-6-7/h3-6H,1-2H3

InChI Key

WBKLCZDXTGLMCI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=CC=C1)(OC)OC

Origin of Product

United States

Advanced Synthetic Methodologies for Pyridine 3 Boronic Acid Dimethyl Ester and Analogous Pyridylboronates

Strategies for Boronic Ester Formation from Pyridine (B92270) Precursors

A range of strategies have been devised for the synthesis of pyridylboronic esters, each with its own advantages and limitations. These methods often involve the initial formation of a pyridyl-metal intermediate, which is then quenched with a boron electrophile.

Metal-Halogen Exchange and Borylation Protocols

Metal-halogen exchange is a classic and widely utilized method for the preparation of organometallic reagents, which can then be borylated. wikipedia.org This approach typically involves the reaction of a halopyridine with an organolithium or organomagnesium reagent to generate a lithiated or magnesiated pyridine species. This intermediate is subsequently treated with a trialkyl borate (B1201080), such as trimethyl borate, to form the boronic ester after acidic workup.

The choice of organometallic reagent, solvent, and temperature can significantly influence the outcome of the reaction. arkat-usa.org For instance, the generation of 3-lithiopyridine from 3-bromopyridine can be cleanly achieved at -50°C using toluene as the solvent. researchgate.net This lithiated intermediate can then be reacted with various electrophiles, including borates, to afford the corresponding 3-substituted pyridines in high yields. researchgate.net Organomagnesium reagents, such as isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), can also be employed for bromine- or iodine-magnesium exchange reactions on sensitive pyridyl substrates. znaturforsch.com

Key Features of Metal-Halogen Exchange/Borylation:

FeatureDescription
Starting Materials Halopyridines (iodides, bromides, and sometimes chlorides)
Reagents Organolithium (e.g., n-BuLi, s-BuLi) or organomagnesium (e.g., iPrMgCl·LiCl) reagents; Trialkyl borates (e.g., B(OMe)₃, B(OiPr)₃)
Advantages Well-established, versatile for various halopyridines
Limitations Requires low temperatures, sensitive to functional groups

Directed ortho-Metalation (DoM) and Subsequent Borylation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.edu This method relies on the presence of a directing group (DG) on the pyridine ring, which coordinates to an organometallic base and directs deprotonation to the adjacent ortho position. acs.orgresearchgate.net The resulting ortho-lithiated or -magnesiated species can then be trapped with a boron electrophile to yield the corresponding ortho-borylated pyridine. acs.orgresearchgate.net

A variety of directing groups can be employed, including amides, carbamates, and ethers. harvard.edu For example, pyridyl carboxamides can be efficiently deprotonated at the ortho position using lithium diisopropylamide (LDA) and then borylated. acs.org The use of hindered amide bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for the efficient directed metalation of electron-poor heteroarenes and arenes with sensitive functional groups. harvard.edu

Comparison of DoM and Metal-Halogen Exchange:

AspectDirected ortho-Metalation (DoM)Metal-Halogen Exchange
Regiocontrol Determined by the position of the directing groupDetermined by the position of the halogen
Starting Materials Substituted pyridines with a directing groupHalopyridines
Functional Group Tolerance Can be higher with specific bases (e.g., TMP-bases)Can be limited by the reactivity of organolithium reagents

Palladium-Catalyzed Miyaura Borylation of Halopyridines

The palladium-catalyzed Miyaura borylation is a highly efficient and versatile method for the synthesis of aryl- and heteroarylboronic esters. alfa-chemistry.comnih.gov This reaction involves the cross-coupling of a halopyridine with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. alfa-chemistry.comresearchgate.net

A wide range of palladium catalysts and ligands have been developed to improve the efficiency and scope of this reaction. nih.gov The choice of base is also crucial, with potassium acetate (KOAc) being commonly used. alfa-chemistry.com The reaction generally proceeds under mild conditions and exhibits excellent functional group tolerance, making it a preferred method in many synthetic applications. alfa-chemistry.comnih.gov Air-stable palladium catalysts have been developed that are remarkably active for the preparation of various pyridine boronic esters. digitellinc.com

Typical Conditions for Miyaura Borylation:

ComponentExample
Halopyridine 3-Bromopyridine, 3-Chloropyridine
Boron Reagent Bis(pinacolato)diboron (B₂pin₂)
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Base KOAc, K₃PO₄
Solvent Dioxane, Toluene, DMF

Iridium- and Rhodium-Catalyzed C-H/C-F Borylation

Transition metal-catalyzed C-H activation and borylation has emerged as a powerful and atom-economical strategy for the synthesis of organoboron compounds. nih.govrsc.org Iridium- and rhodium-based catalysts are particularly effective for the direct borylation of C-H bonds in pyridines. arkat-usa.orgnih.gov The regioselectivity of these reactions is often governed by steric factors, allowing for the borylation of less sterically hindered positions. nih.govdigitellinc.com

For instance, iridium-catalyzed borylation of CF₃-substituted pyridines can install a boronic ester group at the α, β, or γ position depending on the substitution pattern. nih.gov These reactions can often be carried out under neat conditions, without the need for a solvent. nih.govdigitellinc.com However, the application of this methodology to pyridines can be challenging due to the coordinating ability of the nitrogen atom, which can inhibit the catalyst. rsc.orgnih.govsemanticscholar.org This issue can sometimes be overcome by the presence of substituents that sterically block the nitrogen or by using specific ligand systems. rsc.orgnih.gov

Regioselectivity in Iridium-Catalyzed C-H Borylation:

SubstrateMajor Borylation Position
Unsubstituted PyridineMixture of isomers
2-Substituted PyridineC-6 position
3-Substituted PyridineC-5 and C-2 positions
2,6-Disubstituted PyridineC-4 position

[4+2] Cycloaddition Approaches

[4+2] cycloaddition reactions, such as the Diels-Alder reaction, provide a powerful method for the construction of six-membered rings. libretexts.org In the context of pyridylboronate synthesis, this approach can be envisioned through the reaction of a diene containing a boron substituent with a dienophile, or vice versa, to construct the pyridine ring already bearing the boronic ester functionality. This method offers a convergent approach to complex substituted pyridines. The Diels-Alder reaction is a concerted process that involves the overlap of the p-orbitals of the diene and the dienophile. libretexts.org While not a direct method for the borylation of a pre-formed pyridine ring, it represents a strategic approach to building the borylated heterocycle from acyclic precursors.

Environmentally Benign Synthesis Approaches

In recent years, there has been a growing emphasis on the development of more environmentally friendly synthetic methods. In the context of pyridylboronate synthesis, this includes the use of greener solvents, catalyst systems with lower environmental impact, and more atom-economical reactions.

Mechanochemical and Solvent-Free Esterification Techniques

The final step in forming a boronic ester is the esterification of the corresponding boronic acid. Traditional methods often rely on solvent-based refluxing, which can be energy-intensive. Recent advancements have focused on greener, more efficient alternatives such as mechanochemistry.

Mechanochemical synthesis, specifically high-speed ball-milling (HSBM), offers a solvent-free approach at room temperature. One notable strategy involves the reaction of carboxylic acids with alcohols in the presence of I2 and KH2PO2. This system facilitates the synthesis of various esters in high yields within a short reaction time, typically around 20 minutes. nih.gov This protocol has been successfully applied to the esterification of nicotinic acid, the carboxylic acid precursor to the pyridine-3-boronate core, achieving a yield of 83%. nih.gov The method is valued for its mild conditions and tolerance of various functional groups, including halogens, which allows for further modification of the resulting ester products. nih.gov

Another solvent-free mechanochemical system utilizes KI and P(OEt)3. While also effective, it generally results in lower yields and requires longer reaction times (around 60 minutes) compared to the I2/KH2PO2 system. nih.gov Isotope labeling studies have revealed that these two systems operate through different mechanisms. The KI/P(OEt)3 pathway involves oxygen transfer from the alcohol to the ester, whereas the I2/KH2PO2 system transfers oxygen from the carboxylic acid. nih.gov

Table 1: Comparison of Mechanochemical Esterification Systems for Nicotinic Acid
SystemReaction TimeYieldKey Features
I2/KH2PO220 min83%Solvent-free, room temperature, rapid reaction. nih.gov
KI/P(OEt)360 minLower than I2/KH2PO2 systemSolvent-free, room temperature, alternative mechanism. nih.gov

Transition-Metal-Free Borylation Protocols

The formation of the carbon-boron bond is a critical step in synthesizing pyridylboronates. While transition-metal-catalyzed methods are common, there is growing interest in transition-metal-free protocols to create more economical and greener synthetic routes. nih.gov These methods circumvent the need for preformed organometallic reagents and often show less sensitivity to air and moisture. nih.govresearchgate.net

Several strategies have been developed for the transition-metal-free borylation of heterocycles:

C-H Borylation: Direct C-H borylation of heteroarenes represents an efficient approach. For instance, a method utilizing BBr3 has been developed for the selective C-H borylation of certain aromatic amides under metal-free conditions. researchgate.net

C-X Borylation: The borylation of heteroaryl halides (where X is a halogen) provides a reliable alternative to C-H activation. nih.gov

Cyclization and Alkyne Activation: Various cyclization and alkyne activation protocols have also been established for the synthesis of heteroaryl boronic esters without transition metals. nih.govresearchgate.net

Photoinduced Borylation: A photoinduced, metal-free arylboration of unactivated alkenes has been described for synthesizing indoline and tetrahydroquinoline boronic esters. researchgate.net

These methodologies are part of a broader effort to develop more sustainable chemical syntheses, reducing reliance on expensive and potentially toxic heavy metals. nih.govresearchgate.net

Control of Selectivity and Regiochemistry in Pyridylboronate Synthesis

Achieving the correct regiochemistry is paramount in the synthesis of substituted pyridines. For pyridine-3-boronic acid esters, the boron functional group must be selectively introduced at the C-3 position of the pyridine ring.

The most direct and widely used method for synthesizing 3-pyridylboronates involves a lithium-halogen exchange of a 3-halopyridine, typically 3-bromopyridine, followed by quenching with a trialkyl borate like triisopropyl borate. orgsyn.orgresearchgate.net This approach reliably yields the desired 3-substituted product. A revised procedure allows this reaction to be conducted at higher temperatures (e.g., -40 °C to 0 °C) than the traditional -78 °C, providing excellent yields (80-95%) and making the process more suitable for large-scale synthesis. orgsyn.org

In more complex pyridine systems, regioselectivity can be governed by other factors:

Steric Hindrance: In iridium-catalyzed C-H borylation reactions, the position of borylation is often governed by sterics. Substituents on the pyridine ring can direct the borylation to the least sterically hindered position. digitellinc.com For example, unsymmetrical 2,6-disubstituted pyridines typically undergo borylation at the C-4 position in good to excellent yields. digitellinc.com

Catalyst Control: The choice of catalyst and ligands can influence the site of functionalization. In the addition of boron nucleophiles to activated pyridinium salts, different rhodium catalysts can direct the addition to either the C2 or C6 position, demonstrating catalyst-controlled regioselectivity. nih.gov

Table 2: Factors Influencing Regioselectivity in Pyridylboronate Synthesis
MethodControlling FactorExample OutcomeReference
Halogen-Metal ExchangeStarting Material3-Bromopyridine selectively yields 3-pyridylboronate. orgsyn.org
Iridium-Catalyzed C-H BorylationSteric Hindrance2,6-disubstituted pyridines are borylated at the C-4 position. digitellinc.com
Rhodium-Catalyzed AdditionCatalyst/Ligand ChoiceAryl boron addition to pyridinium salts can be directed to C2 or C6. nih.gov

Protection and Deprotection Strategies for Boronic Ester Functionalities

While boronic acids are versatile, they can be unstable under certain conditions or undergo undesired side reactions like trimerization to form boroxins. chem-station.com To circumvent these issues, they are often converted into more stable boronic esters, which serve as protecting groups.

Common Protecting Groups:

Pinacol (B44631) Esters: This is one of the most popular protecting groups for boronic acids. Pinacol boronate esters are generally stable to air, moisture, and chromatography. chem-station.comnih.gov

N-methyliminodiacetic acid (MIDA) Esters: MIDA boronates are exceptionally stable and can be easily deprotected under mild basic hydrolysis. chem-station.comnih.gov

Diethanolamine (DEA) Adducts: These can be formed via transesterification and offer an alternative protection strategy. nih.govacs.org

Deprotection Strategies: The removal of the ester protecting group to regenerate the free boronic acid is a crucial step. The conditions must be chosen carefully to avoid degrading other functional groups in the molecule.

Hydrolysis: Direct hydrolysis is a common method but often requires acidic conditions and sometimes heating for pinacol esters. chem-station.comacs.org MIDA esters are readily cleaved by basic hydrolysis. chem-station.com

Transesterification: A two-step deprotection protocol for alkyl pinacolyl boronic esters involves transesterification with diethanolamine, followed by hydrolysis. This method is advantageous due to its tolerance of various functional groups and short reaction times. nih.govacs.org

Oxidative Cleavage: This method can be used for the removal of cyclic boronate esters using reagents like sodium periodate. nih.govacs.org

Table 3: Common Boronic Ester Protecting Groups and Deprotection Methods
Protecting GroupTypical Deprotection ConditionNotes
PinacolAcidic hydrolysis; Transesterification with diethanolamine followed by hydrolysis. chem-station.comacs.orgVery common, generally stable. chem-station.com
N-methyliminodiacetic acid (MIDA)Mild basic hydrolysis. chem-station.comOffers high stability. chem-station.com
Diethanolamine (DEA)Hydrolysis. acs.orgFormed via transesterification from other esters. acs.org

Reactivity and Mechanistic Investigations of Pyridine 3 Boronic Acid Dimethyl Ester

Fundamental Reactivity of the Boronic Ester Moiety

The reactivity of pyridine-3-boronic acid dimethyl ester is fundamentally dictated by the electronic properties of the boronic ester group and its interplay with the electron-deficient pyridine (B92270) ring. The boron atom in boronic esters is electron-deficient, rendering it susceptible to nucleophilic attack. This intrinsic Lewis acidity is a cornerstone of its chemical behavior, influencing its stability, reactivity in transmetalation steps of cross-coupling reactions, and its tendency to form boronate complexes.

Lewis Acidity and Boronate Complex Formation

The boron atom in this compound possesses a vacant p-orbital, making it a Lewis acid. This allows it to accept a pair of electrons from a Lewis base (nucleophile) to form a tetracoordinate boronate complex, also known as an "ate" complex. This complexation significantly alters the electronic structure and reactivity of the organoboron compound. The formation of such boronate complexes is a critical activation step in many of its key reactions, particularly the Suzuki-Miyaura cross-coupling. The equilibrium between the neutral, trigonal boronic ester and the anionic, tetrahedral boronate complex is influenced by the strength of the Lewis base and the solvent environment.

The formation of a boronate complex increases the nucleophilicity of the pyridyl group attached to the boron, which is a prerequisite for the transmetalation step in palladium-catalyzed cross-coupling reactions. By converting the neutral boronic ester into an anionic boronate species, the organic group is more readily transferred to the palladium center.

Transesterification and Metathesis Reactions of Boronic Esters

Boronic esters, including the dimethyl ester of pyridine-3-boronic acid, can undergo transesterification reactions in the presence of other diols or alcohols. This equilibrium-driven process involves the exchange of the ester's alkoxy groups with another alcohol. The reaction is often catalyzed by either acid or base. This reactivity is particularly relevant when considering the stability of the boronic ester in alcoholic solvents or in the presence of diol additives, which can lead to the in-situ formation of different boronic esters, such as the more stable pinacol (B44631) ester.

Metathesis reactions involving boronic esters are less common but represent another facet of their reactivity. These reactions can involve the exchange of the organic group on the boron atom with that of another organometallic species.

Protodeboronation Pathways and Stability Considerations

Protodeboronation, the cleavage of the carbon-boron bond by a proton source, is a significant side reaction that can affect the efficiency of reactions involving this compound. This process leads to the formation of pyridine and boric acid or its esters, consuming the active organoboron reagent and reducing the yield of the desired cross-coupled product.

The stability of this compound towards protodeboronation is influenced by several factors, including the reaction's pH, temperature, and the nature of the solvent. The electron-deficient nature of the pyridine ring can make the C-B bond more susceptible to cleavage compared to electron-rich aryl boronic esters. The mechanism of protodeboronation can vary, but it generally involves the protonation of the carbon atom attached to boron, often facilitated by the coordination of a base or solvent to the boron atom. Careful control of reaction conditions is therefore essential to minimize this undesired pathway.

Advanced Cross-Coupling Reactions

This compound is a valuable reagent in advanced cross-coupling reactions, enabling the synthesis of complex molecules containing a 3-substituted pyridine motif. This structural unit is prevalent in pharmaceuticals, agrochemicals, and materials science.

Suzuki-Miyaura Cross-Coupling with Diverse Coupling Partners

The Suzuki-Miyaura reaction is the most prominent application of this compound. This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-carbon bond between the pyridine ring and a variety of organic halides or triflates. The versatility of this reaction allows for the coupling of the 3-pyridyl group with a wide range of partners, including aryl, heteroaryl, vinyl, and alkyl halides. This has made it a powerful tool for the construction of biaryl and hetero-biaryl structures. The reaction is valued for its mild conditions, functional group tolerance, and the generally low toxicity of the boron-containing byproducts.

Optimization of Catalytic Systems: Ligands, Bases, Solvents, Additives

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful optimization of the catalytic system. The choice of ligand, base, solvent, and any additives can have a profound impact on the reaction's yield, selectivity, and rate.

Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For coupling with heteroaryl boronic esters like this compound, electron-rich and sterically hindered phosphine ligands are often employed. These ligands promote the rate of reductive elimination and can prevent catalyst deactivation.

Bases: A base is required to activate the boronic ester by forming the boronate complex, which is the active species in the transmetalation step. The choice of base is critical, as it must be strong enough to facilitate boronate formation but not so strong as to cause undesired side reactions. Inorganic bases are commonly used.

Solvents: The solvent system must be capable of dissolving the various components of the reaction mixture and can also influence the reaction rate and selectivity. A mixture of an organic solvent with water is frequently used.

Additives: In some cases, additives may be used to enhance the reaction. For example, the addition of salts can sometimes improve yields by accelerating the reductive elimination step or by stabilizing the catalyst.

Below is a table summarizing typical conditions for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

ParameterConditionPurpose
Catalyst Pd(OAc)2 or Pd2(dba)3Palladium(0) precursor
Ligand SPhos, XPhos, or P(t-Bu)3Stabilize Pd catalyst, promote key steps
Base K3PO4, K2CO3, or Cs2CO3Activate the boronic ester
Solvent Toluene/H2O, Dioxane/H2O, or THF/H2ODissolve reactants, influence rate
Temperature 80-110 °CProvide activation energy
Mechanistic Pathways of Transmetalation: Boronate vs. Oxo-Palladium

The transmetalation step is a critical phase in the Suzuki-Miyaura catalytic cycle, involving the transfer of the organic group from the boron atom to the palladium center. The precise mechanism of this step has been a subject of extensive debate, with two primary pathways being widely considered: the "boronate" pathway and the "oxo-palladium" pathway. nih.govresearchgate.net The operative pathway is highly dependent on the reaction conditions, including the nature of the organoboron species, the base, and the solvent system employed. researchgate.net

In the boronate pathway (Path A), the base reacts with the organoboron compound (e.g., a boronic acid or ester) to form a more nucleophilic "ate" complex, or boronate. nih.govresearchgate.net This activated boronate species then undergoes transmetalation with an arylpalladium(II) halide complex. nih.gov Several studies have provided evidence supporting this pathway as the predominant mechanism under certain conditions. nih.govresearchgate.net

Conversely, the oxo-palladium pathway (Path B) proposes that the base first reacts with the arylpalladium(II) halide complex, replacing the halide with a hydroxide or alkoxide ligand to form a more nucleophilic palladium hydroxo complex. nih.govresearchgate.net This complex then reacts directly with the neutral organoboron compound. nih.gov Systematic studies involving stoichiometric reactions have shown that the reaction between an arylpalladium hydroxo complex and a neutral boronic acid can be several orders of magnitude faster than the reaction between a palladium halide complex and a trihydroxyborate. nih.gov This suggests that even if the concentration of the palladium hydroxo species is low, its high reactivity can make this pathway kinetically favorable, especially in reactions conducted with weak bases and aqueous solvent mixtures. nih.govberkeley.edu For boronic esters, data also suggest that transmetalation can occur via the reaction of the neutral boron species with the palladium hydroxide. nih.gov

Recent advancements using low-temperature rapid injection NMR spectroscopy have enabled the direct observation and characterization of previously elusive pre-transmetalation intermediates. illinois.eduillinois.edu These studies have identified species containing critical Pd-O-B linkages, confirming that both tricoordinate boronic acid complexes and tetracoordinate boronate complexes can be viable intermediates that transfer their organic groups to the palladium center. illinois.eduillinois.edu The dominance of one pathway over the other can be influenced by factors such as ligand concentration. illinois.edu

Table 1: Key Factors Influencing Transmetalation Pathway

FactorInfluence on PathwayDescription
Base Strength Determines the concentration of boronate and Pd-OH species.Weak bases in aqueous media may favor the oxo-palladium pathway due to the high reactivity of the Pd-OH complex with neutral boronic acid. nih.govberkeley.edu
Solvent Affects the solubility and speciation of reactants.Aqueous conditions can facilitate the formation of both trihydroxyborates and palladium hydroxo complexes. nih.gov
Organoboron Reagent The reactivity of boronic acids vs. esters can differ.Boronic esters may also react via the oxo-palladium pathway with the neutral boron species. nih.gov
Ligand Concentration Can shift the equilibrium between intermediates.Studies have shown that transmetalation can proceed via an unactivated tricoordinate intermediate with excess ligand or an activated tetracoordinate intermediate with a deficiency of ligand. illinois.edu
Metal Center The concept is applicable beyond palladium.Stoichiometric transmetalation from neutral boronate esters to iron alkoxide complexes has been demonstrated, suggesting that Suzuki-type transmetalation is a viable pathway for iron-catalyzed cross-coupling. nih.gov
Chemo- and Regioselectivity in Complex Substrate Systems

The Suzuki-Miyaura coupling of pyridylboronates, such as this compound, with complex substrates containing multiple reactive sites presents significant challenges in controlling chemo- and regioselectivity. The outcome of the reaction is dictated by the intrinsic reactivity differences between the various coupling sites, which can be exploited to achieve selective functionalization.

In polyhalogenated systems, particularly dichloropyrimidines, regioselectivity is commonly observed. mdpi.com For 2,4-dichloropyrimidines, the cross-coupling reaction preferentially occurs at the C4-position. This selectivity is attributed to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond over the C2-chlorine bond. mdpi.com However, this preference can be overturned by steric factors, such as the presence of additional substituents at other positions on the pyrimidine ring. mdpi.com

A study on the coupling of pyridinium N-(3',5'-dibromoheteroar-2'-yl)aminides with 3-pyridylboronic acid highlighted the complexities of achieving double substitution. core.ac.uk The reaction yielded the monosubstituted product as the major component, with only a low yield of the desired bis-heteroaryl product, even with an excess of the boronic acid and catalyst. core.ac.uk This indicates a significant deactivation of the substrate after the first coupling event. The regioselectivity in this system was higher for a pyrazine derivative compared to a pyridine derivative, suggesting that the position of nitrogen atoms within the heteroaryl ring plays a crucial role in directing the reaction. core.ac.uk

Table 2: Regioselective Suzuki-Miyaura Coupling of 1c with 3-Pyridylboronic Acid core.ac.uk

ProductStructureYield
Bis-heteroaryl aminide (2a) 3',5'-di(pyridin-3-yl)18%
Monosubstituted ylide (3a) 3'-bromo-5'-(pyridin-3-yl)48%
Starting Material (1c) 3',5'-dibromo28% (recovered)

Reaction conditions involved coupling N-(3',5'-dibromopyrid-2'-yl)pyridinium aminide (1c) with 3-pyridylboronic acid.

The development of efficient and highly regioselective protocols, often aided by microwave irradiation, has enabled the synthesis of C4-substituted pyrimidines in good to excellent yields with very low catalyst loading and short reaction times. semanticscholar.org Such methods are valuable for the rapid and cost-effective preparation of substituted pyrimidine building blocks. semanticscholar.org

Asymmetric Suzuki-Miyaura Coupling for Enantioselective Synthesis

The asymmetric Suzuki-Miyaura reaction is a powerful method for constructing chiral molecules, particularly axially chiral biaryls and compounds with stereogenic centers. researchgate.netbeilstein-journals.org The use of pyridylboronic acids and their esters in these transformations is of significant interest for synthesizing medicinally relevant scaffolds, but it also presents unique challenges. nih.govnih.gov

A key challenge is that the Lewis basic nitrogen of the pyridine ring can coordinate to the metal catalyst (e.g., rhodium or palladium), potentially inhibiting the reaction. researchgate.netresearchgate.net Research has shown that while pyridine itself can shut down an asymmetric coupling reaction, modifying the pyridine boronic acid partner can overcome this issue. researchgate.netnih.gov For instance, introducing a halogen, such as chlorine, at the 2-position of the pyridine ring renders the boronic acid a suitable coupling partner. nih.govnih.gov This modification makes the pyridine less Lewis basic, reducing its ability to bind in a non-productive manner to the catalyst. researchgate.net The halogen can later be removed or used as a handle for further functionalization. nih.govnih.gov

Rhodium-catalyzed enantioconvergent couplings of racemic allylic electrophiles with pyridylboronic acids have been developed to produce highly enantioenriched products. researchgate.net This methodology tolerates a variety of functional groups and can be used to couple two different heterocyclic partners, providing access to diverse and complex molecular architectures. nih.gov

Table 3: Selected Examples of Asymmetric Suzuki-Miyaura Coupling with Modified Pyridyl Boronic Acids nih.gov

Boronic Acid PartnerElectrophileProduct YieldEnantiomeric Excess (ee)
2-Chloro-4-(pinacolboryl)pyridine(E)-cinnamyl chloride81%99%
2-Chloro-5-(pinacolboryl)pyridine(E)-cinnamyl chloride75%99%
2-Chloro-3-(pinacolboryl)pyridineRacemic 3-chloro-cyclohexene91%99%

In the synthesis of axially chiral biaryls, palladium-catalyzed asymmetric Suzuki-Miyaura couplings using chiral-bridged biphenyl monophosphine ligands have proven effective. beilstein-journals.org These reactions can produce biaryls with large steric substituents in very high yields and with good enantioselectivities under mild conditions. beilstein-journals.org The steric hindrance of the substrates and potential interactions between the catalyst and functional groups on the substrates are thought to be crucial for achieving high enantioselectivity. beilstein-journals.org

Chan-Lam Amination and Other C-Heteroatom Bond Formations

The Chan-Lam amination is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, most commonly C-N bonds, between an organoboron reagent and an amine. organic-chemistry.org This reaction represents a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. The use of pyridylboronic esters in this transformation provides a direct route to pyridyl amines.

Mechanistic studies have revealed key details of the Chan-Lam reaction. The process is often inhibited by byproducts; for example, when using boronic acid pinacol (BPin) esters, the pinacol byproduct can form stable, inhibitory complexes with Cu(II). organic-chemistry.org Furthermore, aryl amines can exhibit lower reactivity due to slower ancillary ligand dissociation and a less favorable Cu(I) oxidation step. organic-chemistry.org To overcome these limitations, additives like boric acid can be employed. Boric acid sequesters inhibitory species and promotes the crucial Cu(I) oxidation, leading to a more general and efficient catalytic protocol that works for both boronic acids and their pinacol esters with a wide range of amines. organic-chemistry.org

An important extension of this methodology is its application to secondary and tertiary benzylic boronic esters, which are typically challenging substrates. organic-chemistry.orgacs.org The Chan-Lam coupling of these esters with primary and secondary anilines allows for the selective mono-alkylation of the amine. organic-chemistry.orgwhiterose.ac.uk This represents a rare example of a transition-metal-mediated transformation involving a tertiary alkylboron reagent. acs.orgchemrxiv.org Mechanistic investigations suggest that for these alkylboron reagents, the transmetalation from boron to copper likely proceeds through a single-electron process, generating a radical intermediate, rather than a two-electron pathway. acs.orgwhiterose.ac.uk Pyridine is often used as a co-solvent in these reactions, where it is believed to break up copper acetate aggregates, thereby increasing the concentration of the active catalyst in solution. acs.orgwhiterose.ac.uk

Table 4: Optimized Conditions for Chan-Lam Coupling of a Tertiary Benzylic Boronic Ester acs.org

ParameterConditionRole/Observation
Catalyst Cu(OAc)₂Necessary for the amination to occur. acs.org
Base Cs₂CO₃Facilitates the reaction.
Solvent System Methanol-PyridinePyridine improves reaction efficiency, likely by solubilizing the copper catalyst. acs.orgwhiterose.ac.uk
Atmosphere Inert (Argon)Minimizes oxidation side products. organic-chemistry.org
Stoichiometry Excess AnilineAn aniline:Cu(OAc)₂ ratio of 2:1 was found to be optimal. acs.org

Petasis Multicomponent Reactions

The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a versatile multicomponent reaction that combines an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to generate highly substituted amines, including unnatural α-amino acids. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is valued in combinatorial chemistry and drug discovery for its operational simplicity and ability to rapidly build molecular complexity from readily available starting materials. wikipedia.orgnih.gov

The reaction tolerates a wide variety of functional groups and can be performed under mild conditions, often without the need for anhydrous or inert atmospheres. wikipedia.org The scope of the boronic acid component is broad, including alkenyl, electron-rich, and electron-neutral aryl and heteroaryl boronic acids. organic-chemistry.org However, electron-poor boronic acids, such as pyridine-3-ylboronic acid, have been reported to fail to react under certain standard conditions. nih.gov The electronic demand of the boronic acid can significantly influence the reaction yield. researchgate.net To drive the reaction with less reactive partners, forcing conditions such as microwave irradiation at elevated temperatures may be necessary. organic-chemistry.orgresearchgate.net

The mechanism is thought to involve the formation of a tetracoordinate boronate intermediate in situ. acs.org While the exact details of the key C-C bond-forming step are not fully elucidated, one proposal suggests an irreversible, intramolecular transfer of the organic group from the boron to an iminium ion formed from the condensation of the amine and carbonyl components. organic-chemistry.org The reaction can exhibit high diastereoselectivity when a chiral amine or α-hydroxy aldehyde is used. wikipedia.orgnih.gov

Table 5: Substrate Scope in Petasis Reactions

ComponentReactive SubstratesLess Reactive / Unreactive Substrates
Amine Secondary amines, hindered primary amines, anilines, hydrazines. organic-chemistry.orgElectron-poor aromatic amines (may require forcing conditions). researchgate.net
Carbonyl Aldehydes (e.g., paraformaldehyde), glyoxylic acid, α-hydroxy aldehydes. nih.govacs.org-
Boronic Acid Alkenyl, electron-rich and electron-neutral (hetero)aryl boronic acids. organic-chemistry.orgElectron-poor boronic acids (e.g., pyridine-3-ylboronic acid, 4-nitrobenzenesulfonamide). nih.gov

Radical Reactions and Photoredox Catalysis Involving Pyridylboronates

Visible-light photoredox catalysis has emerged as a powerful strategy for generating radical intermediates under exceptionally mild conditions. nih.govresearchgate.net Organoboron reagents, including pyridylboronates, can be activated through this approach to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

A key challenge in the photoredox activation of boronic esters is their high oxidation potential. A novel activation method involves the formation of a redox-active complex between the boronic ester and a Lewis base, such as 4-dimethylaminopyridine (DMAP) or a pyridine-derived activator. nih.govd-nb.infonih.gov This complexation facilitates single-electron transfer (SET) from the boronate, generating a carbon-centered radical. d-nb.info This dual catalytic system, employing both a Lewis base and a photoredox catalyst (e.g., an iridium or ruthenium complex), enables the coupling of a wide range of alkyl and aryl boronic acids and esters with electron-deficient olefins in a redox-neutral manner. nih.gov

In some cases, the reaction partner itself can act as the Lewis base activator. For instance, in couplings with heteroaromatic nitriles (e.g., 4-cyanopyridine), the nitrogen-containing heteroarene can form a complex with the boronic ester. nih.gov This complexation lowers the oxidation potential of the boronic ester, enabling its oxidation by the excited-state photocatalyst and initiating the radical coupling cascade. nih.gov This strategy allows for a simplified reaction protocol where no external additive is required beyond the photoredox catalyst. d-nb.infonih.gov This approach has been successfully applied to develop efficient C(sp²)-C(sp³) coupling processes under continuous flow conditions, which helps to circumvent solubility issues often associated with other radical precursors like organotrifluoroborate salts. d-nb.info

Table 6: Photoredox Activation of Boronic Esters

Activation MethodKey ComponentsMechanismApplication
Dual Catalysis Boronic Ester, Lewis Base (e.g., DMAP), PhotocatalystFormation of a redox-active Lewis base-boronic ester adduct facilitates single-electron oxidation. nih.govRedox-neutral C-C coupling with electron-deficient olefins. nih.gov
Substrate as Activator Boronic Ester, Pyridine-derived Substrate (e.g., 4-cyanopyridine), PhotocatalystThe heteroaromatic substrate forms a complex with the boronic ester, lowering its oxidation potential for SET. nih.govC(sp²)-C(sp³) photoredox coupling using heteroaromatic nitriles. d-nb.info

Nucleophilic and Electrophilic Functionalization of the Pyridine Ring System

The pyridine ring is electron-deficient, which dictates its reactivity towards nucleophilic and electrophilic reagents. This inherent electronic nature makes direct electrophilic aromatic substitution difficult while favoring nucleophilic attack, particularly after activation of the ring.

Nucleophilic Functionalization: Direct nucleophilic addition to the neutral pyridine ring is generally challenging. Therefore, a common strategy is to activate the ring by quaternizing the pyridine nitrogen with an activating group (e.g., acyl, chloroformate, or triflic anhydride). This process generates a pyridinium salt, which is significantly more electrophilic and susceptible to nucleophilic attack at the C2 and C4 positions. bohrium.com After the nucleophile adds to the ring, the aromaticity is restored through the departure of the activating group and a hydride.

Recent strategies for the dearomatization of pyridines involve the nucleophilic addition of organoboron reagents to activated pyridinium salts. nih.gov For example, rhodium-catalyzed enantioselective additions of aryl and heteroaryl boronic pinacol esters to pyridinium salts have been used to synthesize 1,2-dihydropyridines with high enantioselectivity. nih.gov The regioselectivity of the nucleophilic attack (C2 vs. C4) can often be controlled by the steric bulk of the activating group on the nitrogen atom; bulkier groups tend to favor attack at the more accessible C4 position. nih.gov

Electrophilic Functionalization: The electron-deficient character of the pyridine ring, coupled with the tendency of the nitrogen lone pair to coordinate with Lewis acids, makes electrophilic aromatic substitution (SEAr) significantly more challenging than for benzene. bohrium.com Such reactions typically require harsh conditions (e.g., high temperatures) and generally show a preference for substitution at the C3 position.

To achieve functionalization at other positions, alternative strategies are often employed. These can include directed ortho-metalation, where a directing group installed on the ring guides a metalating agent to an adjacent C-H bond, or Minisci-type radical reactions, which are effective for introducing alkyl and acyl groups, primarily at the C2 and C4 positions. researchgate.net C-H functionalization methods that bypass the need for pre-functionalized starting materials are highly sought after and include approaches based on deprotonation with strong bases, nucleophilic addition-oxidation sequences, and photoredox reactions. bohrium.com

Advanced Applications in Organic Synthesis

Pyridine-3-boronic acid dimethyl ester as a Key Building Block for Complex Architectures

This compound is a versatile and valuable building block in organic synthesis, primarily utilized in the construction of complex molecular architectures. Its utility stems from its participation in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon (C-C) bonds. This reaction allows for the strategic introduction of a pyridyl moiety into a wide array of organic molecules, a common feature in many biologically active compounds and functional materials. nih.govorgsyn.orgresearchgate.net

The pyridine (B92270) ring is a prevalent scaffold in numerous pharmaceuticals, agrochemicals, and natural products. The ability to incorporate this heterocycle with precision is therefore of significant importance. Pyridine-3-boronic acid esters serve as effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with various electrophiles, such as aryl, heteroaryl, and vinyl halides or triflates. This enables the synthesis of a diverse range of biaryl and hetero-biaryl compounds, which are key intermediates in the synthesis of more complex targets. researchgate.netnih.gov

One of the notable applications of pyridine-3-boronic acid esters is in the synthesis of macrocycles. The rigid and planar nature of the pyridine unit can be exploited to create pre-organized structures that facilitate macrocyclization. By strategically placing reactive functional groups on the coupling partners, subsequent reactions can be employed to close the ring, leading to the formation of large, cyclic molecules with defined shapes and cavities. These macrocyclic structures are of interest in areas such as host-guest chemistry and the development of new therapeutic agents. researchgate.net

The following table summarizes examples of complex architectures synthesized using pyridine-3-boronic acid esters as a key building block.

Complex ArchitectureSynthetic MethodPrecursorsCatalyst System
3-Pyridin-3-ylquinolineSuzuki-Miyaura CouplingPyridine-3-boronic acid, 3-BromoquinolinePalladium(II) acetate, Triphenylphosphine
6'-Methyl-3-(trifluoromethyl)-2,3'-bipyridineSuzuki-Miyaura Coupling(6-methylpyridin-3-yl)boronic acid, 2-chloro-3-(trifluoromethyl)pyridineNot specified
Tetrameric MacrocyclesSelf-assembly of BoronatesAryl boronic acids, 2,3-dihydroxypyridineNot applicable
2-ArylpyridinesSuzuki-Miyaura CouplingPyridine-2-sulfonyl fluoride, Hetero(aryl) boronic acids/estersPd(dppf)Cl₂

Synthetic Strategies for Polycyclic and Heterocyclic Scaffolds

The construction of polycyclic and heterocyclic scaffolds is a cornerstone of modern synthetic chemistry, and this compound has emerged as a valuable tool in this endeavor. Its ability to participate in a variety of coupling reactions allows for the annulation of pyridine rings onto existing molecular frameworks, leading to the formation of complex, multi-ring systems.

A primary strategy involves the use of the Suzuki-Miyaura cross-coupling reaction to forge a key C-C bond, which is then followed by an intramolecular cyclization reaction to construct the new ring system. For instance, a suitably functionalized aryl or heteroaryl halide can be coupled with a pyridine-3-boronic acid ester derivative bearing a reactive side chain. Subsequent intramolecular reaction, such as a Heck reaction, a Friedel-Crafts acylation, or a nucleophilic aromatic substitution, can then be employed to form the fused polycyclic or heterocyclic structure. This sequential approach offers a high degree of control over the final architecture.

Another powerful strategy is the use of dearomatization reactions. Pyridine boronic esters can be activated by an acylating agent, making them susceptible to nucleophilic attack. The resulting dihydropyridine boronic ester is a versatile intermediate that can undergo a variety of subsequent transformations to generate substituted pyridines, dihydropyridines, and piperidines, which are all important heterocyclic scaffolds. nih.gov

Furthermore, pyridine-3-boronic acid neopentylglycol ester has been utilized in the copper-catalyzed oxidative arylation of heteroarenes, such as benzoxazoles, to produce 2-(3-pyridyl)benzoxazoles. sigmaaldrich.com This demonstrates a direct method for the fusion of a pyridine ring to another heterocyclic system. The synthesis of fused heterocycles such as furo-pyridines and pyrrolo-pyridines has also been explored, highlighting the versatility of pyridylboronic acid esters in constructing a variety of fused ring systems. ias.ac.in

The table below provides examples of synthetic strategies for polycyclic and heterocyclic scaffolds utilizing pyridylboronic esters.

Target ScaffoldSynthetic StrategyKey ReactionsStarting Materials
DihydropyridinesDearomatization/FunctionalizationAcylation, Nucleophilic additionPyridine boronic esters, Organometallic reagents
2-(3-pyridyl)benzoxazoleOxidative ArylationCopper-catalyzed C-H activation3-Pyridineboronic acid neopentylglycol ester, Benzoxazole
Furo[2,3-b]pyridinesBase-mediated cyclizationIntramolecular nucleophilic substitution1-Halo-2-cyanopyridines
Pyrrolo-pyridinesNot specifiedNot specifiedNot specified

Cascade and Sequence-Dependent Transformations Utilizing Pyridylboronic Esters

Cascade and sequence-dependent reactions represent highly efficient synthetic strategies, as they allow for the construction of complex molecules from simple precursors in a single operation, minimizing purification steps and resource consumption. Pyridylboronic esters have been successfully employed in such transformations, demonstrating their utility in advanced organic synthesis.

A notable example is a cascade reaction for the synthesis of highly substituted pyridines. This process involves a novel N-iminative, copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate. The resulting 3-azatriene intermediate then undergoes a 6π-electrocyclization, followed by air oxidation, to afford the final polysubstituted pyridine product in moderate to excellent yields. The use of molecular sieves is crucial in this reaction to protect the transient 3-azatriene from hydrolysis. nih.gov This cascade sequence efficiently assembles the pyridine ring with a high degree of substitution in a single pot.

One-pot methodologies for pyridine synthesis that can be considered sequence-dependent transformations have also been developed. For example, a three-component heteroannulation reaction of a 1,3-dicarbonyl compound, an alkynone, and ammonium acetate in an alcoholic solvent proceeds under mild, acid-free conditions to produce polysubstituted pyridines with complete regioselectivity. organic-chemistry.org This reaction proceeds through a tandem Michael addition-heterocyclization sequence. While not directly involving a boronic ester in the final product formation, the principles of one-pot, sequential reactions are central to the efficient synthesis of pyridine-containing molecules.

The development of such cascade and sequential reactions utilizing pyridylboronic esters and other pyridine precursors showcases a move towards more atom-economical and environmentally benign synthetic methods for accessing complex heterocyclic structures.

The following table outlines a key cascade reaction for pyridine synthesis.

Reaction TypeKey StepsCatalysts/ReagentsIntermediateFinal Product
Cascade Synthesis of Substituted Pyridines1. Cu-catalyzed cross-coupling2. Electrocyclization3. Air oxidationAlkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoates, Copper catalyst, 4Å molecular sieves3-AzatrieneHighly substituted pyridines

Amide Bond Formation and Carboxylic Acid Activation Catalysis

The formation of amide bonds is one of the most fundamental and frequently performed transformations in organic chemistry, with widespread applications in the synthesis of peptides, pharmaceuticals, and polymers. Traditional methods for amide synthesis often rely on stoichiometric activating agents, which generate significant amounts of waste. Consequently, the development of catalytic methods for direct amidation of carboxylic acids and amines is a key area of research in green chemistry. ucl.ac.uk

Boronic acids have emerged as effective catalysts for this transformation. sigmaaldrich.com More specifically, borane-pyridine complexes have been shown to be efficient liquid catalysts for the direct amidation of a broad range of aromatic and aliphatic carboxylic acids and amines. mdpi.comresearchgate.net These reactions typically proceed with low catalyst loading (e.g., 5 mol%) and demonstrate good functional group tolerance. mdpi.com

The proposed mechanism for boronic acid-catalyzed amidation involves the activation of the carboxylic acid. It is believed that the boronic acid reacts with the carboxylic acid to form an acyloxyboron intermediate. This intermediate is more electrophilic than the parent carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond and regenerate the boronic acid catalyst. The reaction is often carried out with azeotropic removal of water to drive the equilibrium towards product formation. ucl.ac.uk

Recent studies have explored the use of pyridine-borane complexes as catalysts for direct amidation. This protocol features low catalyst loading (0.2–10 mol%), a broad substrate scope, and good functional group compatibility, affording amides in high yields. researchgate.net The electronic properties of the pyridine-borane catalyst can be tuned to enhance its catalytic activity.

The catalytic activity of various boron-based catalysts in amide formation is an active area of investigation, with the goal of developing more efficient, milder, and environmentally friendly protocols for this crucial transformation.

The table below summarizes the key features of borane-pyridine catalyzed amidation.

CatalystCatalyst LoadingSubstrate ScopeKey Advantage
Borane-pyridine complex0.2 - 10 mol%Wide range of aromatic and aliphatic carboxylic acids and aminesLow catalyst loading, good functional group tolerance, high yields

Applications in Medicinal Chemistry Research: Scaffold Design and Pre Clinical Exploration

Design and Synthesis of Pyridine-3-boronic acid dimethyl ester Derived Bioactive Scaffolds

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. nih.govdntb.gov.ua Pyridine-3-boronic acid and its esters serve as crucial reagents for introducing this motif into larger, more complex molecules, often through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. nih.govdigitellinc.com This allows for the modular and efficient construction of diverse molecular architectures with potential biological activity.

One notable example involves the synthesis of sugar-boronate ester scaffolds tethered to pyridyl-imine palladium(II) complexes. In this approach, pyridyl-imines are generated in situ from the 3-aminophenyl boronate ester of various sugars (derived from D-xylose, L-sorbose, and D-mannitol) and 2-pyridinecarboxaldehyde. Subsequent reaction with a palladium source yields stable palladium(II) complexes. These complexes have demonstrated in vitro anticancer activity and the ability to intercalate with DNA. nih.gov

The general synthetic strategy for these bioactive scaffolds often involves the coupling of a pyridine boronic acid or its ester with a suitable partner, such as an aryl or heteroaryl halide. arkat-usa.org The choice of protecting groups for the boronic acid, such as the pinacol (B44631) ester, can enhance stability and facilitate purification. researchgate.net The resulting biaryl or heteroaryl-pyridine core can then be further functionalized to optimize biological activity.

Table 1: Examples of Bioactive Scaffolds Derived from Pyridine-3-boronic Acid Precursors
Scaffold TypeSynthetic PrecursorsKey ReactionBiological ActivityReference
Sugar-boronate ester tethered pyridyl-imine palladium(II) complexes3-aminophenyl boronate ester of sugars, 2-pyridinecarboxaldehyde, Pd(cod)Cl2In situ imine formation and complexationAnticancer (in vitro), DNA intercalation nih.gov
Pyridinyl estradiolsEstronyl iodide, Pyridine-3-boronic acidSuzuki couplingEnzyme inhibition (Cytochrome P450 1B1) nih.gov
1,8-Disubstituted Imidazo[4,5-c]quinolin-2-onesN-methyl-bromoimidazoquinolines, Pyridine-3-boronic acidSuzuki cross-couplingAntimalarial acs.org

Exploration of Pyridylboronate Structures as Enzyme Inhibitors

Boronic acids and their derivatives are a well-established class of enzyme inhibitors, primarily due to the ability of the boron atom to form a stable, reversible covalent bond with the hydroxyl group of serine residues often found in the active sites of enzymes. nih.gov This interaction mimics the tetrahedral transition state of substrate binding, leading to potent inhibition. The pyridine moiety in pyridylboronates can provide additional binding interactions, such as hydrogen bonding and π-stacking, enhancing both potency and selectivity. dntb.gov.ua

A compelling example of pyridylboronate enzyme inhibitors is the development of pyridinyl estradiols as inhibitors of cytochrome P450 (CYP) 1B1, an enzyme implicated in cancer. nih.gov In one study, pyridine-3-boronic acid was coupled with an estronyl iodide via a Suzuki reaction to produce a pyridinyl estradiol (B170435) derivative. This compound was found to be a potent inhibitor of CYP1B1 with an IC50 value of 0.011 μM. nih.gov

The design of such inhibitors often involves structure-activity relationship (SAR) studies to optimize the substitution pattern on the pyridine ring and the nature of the boronic acid protecting group. researchgate.netnih.govmdpi.com For instance, the position of the boronic acid group on the pyridine ring can significantly influence inhibitory activity. nih.gov

Table 2: Pyridylboronate-based Enzyme Inhibitors
Inhibitor ClassTarget EnzymeKey Structural FeaturesReported Potency (IC50)Reference
Pyridinyl estradiolsCytochrome P450 (CYP) 1B1Estradiol scaffold with a 3-pyridyl group0.011 μM nih.gov
Boronic acid-based compoundsPyruvate Kinase M2 (PKM2)Boronic acid derivativeActivator (AC50 = 25 nM) nih.gov

Development of Probes for Biological Pathway Monitoring

Fluorescent probes are indispensable tools for visualizing and understanding complex biological processes in living systems. rsc.org Boronic acids and their esters have been ingeniously incorporated into fluorescent probes for the detection of various biologically relevant molecules, such as reactive oxygen species (ROS) and carbohydrates. nih.govnih.gov The underlying principle often involves the modulation of the fluorophore's electronic properties upon interaction of the boronic acid moiety with the target analyte.

While specific examples utilizing this compound are not extensively documented in the readily available literature, the general design principles are applicable. A pyridylboronate could be appended to a fluorophore, such as a stilbene (B7821643) or BODIPY derivative. nih.govrsc.org The electron-withdrawing or -donating properties of the pyridylboronate can influence the intramolecular charge transfer (ICT) characteristics of the fluorophore. nih.gov Upon reaction with a target analyte, for instance, the oxidation of the boronic ester to a phenol (B47542) by hydrogen peroxide, the electronic nature of the substituent changes, leading to a detectable change in the fluorescence emission (e.g., a "turn-on" or ratiometric response). nih.gov

The pyridine moiety in such probes could also serve to enhance water solubility or to direct the probe to specific cellular compartments. The development of such probes would enable the real-time monitoring of biological pathways involving the targeted analytes. researchgate.net

Table 3: Design Principles for Pyridylboronate-Based Biological Probes
Probe Design StrategyTarget AnalyteSensing MechanismPotential FluorophoreReference
Modulation of Intramolecular Charge Transfer (ICT)Hydrogen Peroxide (H2O2)Oxidation of boronic ester to phenolStilbene, BODIPY nih.govnih.gov
Boronic acid-analyte interactionSaccharides (diols)Reversible ester formationAnthracene, Porphyrin lookchem.com
Targeted delivery and imagingBoronic acid-containing drugs (e.g., BPA)Reaction with boronic acidBenzothiazole derivatives mdpi.com

Strategic Integration into Complex Drug Discovery Intermediates

The true utility of this compound in drug discovery often lies in its role as a strategic intermediate for the synthesis of more complex molecules. nih.govsigmaaldrich.com Its ability to participate in robust and high-yielding cross-coupling reactions makes it an invaluable tool for medicinal chemists. digitellinc.comresearchgate.net

A prime example is its use in the synthesis of a novel class of antimalarial agents based on the 1,8-disubstituted imidazo[4,5-c]quinolin-2-one scaffold. acs.org In this multi-step synthesis, a key step involves the Suzuki cross-coupling of a brominated imidazoquinoline intermediate with pyridine-3-boronic acid. This reaction efficiently introduces the pyridine ring, which is a crucial component of the final bioactive molecule. This strategy allows for the late-stage introduction of the pyridine moiety, which is advantageous for creating a library of analogs for SAR studies. acs.org

The versatility of this compound and its derivatives as intermediates is further highlighted by their use in the synthesis of inhibitors for enzymes such as phosphatidylinositol 4-kinase IIIβ, which is a target for antimalarial drugs. acs.org The ability to readily incorporate the pyridine-3-yl motif into diverse molecular frameworks underscores the importance of this building block in accelerating the drug discovery process.

Table 4: Application of Pyridine-3-boronic Acid and its Derivatives as Drug Discovery Intermediates
Target Molecule ClassKey Synthetic StepTherapeutic AreaReference
1,8-Disubstituted Imidazo[4,5-c]quinolin-2-onesSuzuki cross-couplingAntimalarial acs.org
Pyridinyl estradiolsSuzuki couplingOncology (CYP1B1 inhibitors) nih.gov
3-Pyridin-3-ylquinolineSuzuki couplingGeneral synthetic intermediate researchgate.net

Applications in Materials Science Research

Supramolecular Assemblies and Self-Assembled Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful bottom-up approach to constructing complex and functional architectures. Pyridine-3-boronic acid dimethyl ester is a key player in this field due to its capacity for programmed self-assembly through a combination of boronic acid-diol interactions and pyridine-metal coordination.

The reversible covalent interaction between boronic acids and diols to form boronate esters is a cornerstone of dynamic covalent chemistry and a powerful tool in supramolecular construction. nih.govresearchgate.net This interaction is highly specific for 1,2- and 1,3-diols and can be modulated by external stimuli such as pH, temperature, or the presence of competing diols. researchgate.netmdpi.com In the context of this compound, the boronic ester moiety can participate in the formation of larger, ordered structures.

The self-assembly process is driven by the thermodynamic equilibrium of boronate ester formation, allowing for the creation of well-defined supramolecular structures. researchgate.net For instance, diboronic acids have been shown to co-crystallize with ditopic pyridyl linkers to form macrocycles and cages. acs.org The principles guiding these assemblies are applicable to molecules like this compound, where the boronic ester can act as a dynamic covalent linkage to connect with diol-containing molecules, leading to the formation of gels, liquid crystals, and other ordered materials. nih.gov

The dynamic nature of the boronic ester bond imparts self-healing and responsive properties to the resulting supramolecular materials. mdpi.com The equilibrium of the boronic acid-diol interaction can be influenced by various factors, as detailed in the table below.

Influencing FactorEffect on Boronic Ester Equilibrium
pH At pH values above the pKa of the boronic acid, the equilibrium shifts towards the more stable anionic tetrahedral boronate ester. nih.gov
Temperature The stability of the boronate ester can be temperature-dependent, allowing for thermally controlled assembly and disassembly.
Competing Diols The introduction of a competing diol can displace the existing diol from the boronate ester, leading to a structural rearrangement. nih.gov

The pyridine (B92270) nitrogen atom in this compound acts as a Lewis base, enabling it to coordinate with a wide range of transition metal ions. wikipedia.org This coordination is a highly directional and predictable interaction, making it a powerful tool for the construction of discrete and polymeric supramolecular architectures. nih.gov The combination of pyridine-metal coordination with other non-covalent interactions allows for the creation of complex and functional systems. mdpi.com

In supramolecular chemistry, pyridine-containing ligands are extensively used to direct the self-assembly of metal ions into specific geometries, such as squares, cages, and coordination polymers. nih.govresearchgate.net By incorporating a pyridine moiety, this compound can be used as a building block in the formation of these metallo-supramolecular structures. The resulting architectures can exhibit interesting properties, including catalytic activity, host-guest chemistry, and unique photophysical behaviors.

The strength and lability of the pyridine-metal bond can be tuned by the choice of the metal ion and the solvent, providing a means to control the assembly and disassembly of the supramolecular structure. This tunability is crucial for the development of "smart" materials that can respond to external signals.

Porphyrins and their metal complexes are of significant interest in materials science due to their unique photophysical and electronic properties. The integration of this compound into porphyrin-based systems can lead to the formation of highly organized and functional superstructures. The pyridine moiety can act as an axial ligand, coordinating to the central metal ion of a metalloporphyrin. mdpi.com

This axial coordination can be used to link porphyrin units together, forming dimers, oligomers, or extended networks. Furthermore, the boronic ester group provides a secondary interaction site. For example, a sugar-sensing system has been designed based on the cooperative action of a boronic-acid-appended zinc porphyrin and a 3-pyridylboronic acid axial ligand. lookchem.com In this system, the binding of a sugar to the boronic acid on the porphyrin periphery influences the axial coordination of the pyridylboronic acid, resulting in a detectable spectroscopic change. This demonstrates the potential for creating sophisticated stimuli-responsive materials by combining porphyrin chemistry with the dual functionality of pyridine-boronic acid derivatives. nih.gov

Covalent Adaptable Networks and Vitrimers

Covalent adaptable networks (CANs) and vitrimers are a class of polymers that bridge the gap between traditional thermosets and thermoplastics. mdpi.com These materials are covalently cross-linked, providing them with the robust mechanical properties of thermosets, but they also possess dynamic covalent bonds that allow them to be reprocessed, repaired, and recycled like thermoplastics. nih.gov this compound is a valuable component in the design of CANs and vitrimers due to the dynamic nature of its boronic ester and boroxine (B1236090) linkages.

Polymers containing pendant boronic acid or diol groups can be cross-linked using complementary monomers or cross-linkers. For instance, a polymer with pendant diol groups can be cross-linked with a molecule like this compound to form a dynamic network. The presence of the pyridine ring can also influence the properties of the resulting material, for example, by introducing a site for metal coordination or hydrogen bonding, which can further modulate the mechanical and dynamic properties of the network. The internal coordination between the nitrogen atom of the pyridine and the boron atom can enhance the stability of the boronic ester linkage. sci-hub.se

In the absence of diols and under dehydrating conditions, boronic acids can undergo a self-condensation reaction to form six-membered boroxine rings. sci-hub.se This is a reversible process, and the boroxine rings can be cleaved by the addition of water or other nucleophiles. researchgate.net The dynamic nature of boroxine formation can be exploited to create stimuli-responsive materials.

Polymers functionalized with boronic acid groups, which can be derived from this compound, can be cross-linked through the formation of boroxine rings. sci-hub.se These boroxine-based networks are sensitive to humidity, as the presence of water will shift the equilibrium away from the boroxine and towards the boronic acid, leading to a decrease in the cross-link density and a change in the material's properties. This responsiveness to water makes boroxine-based materials promising candidates for applications such as moisture sensors and self-healing materials that can be triggered by the presence of water. rsc.org The formation of boroxines is an entropically driven process due to the release of water. mdpi.com

Development of Photoactive and Optoelectronic Materials

This compound represents a valuable building block in the synthesis of advanced materials for photoactive and optoelectronic applications. Its utility stems from the integration of a pyridine ring, an electron-deficient aromatic heterocycle, with a versatile boronic ester functional group. This combination allows for its incorporation into larger π-conjugated systems through well-established cross-coupling methodologies, most notably the Suzuki-Miyaura reaction. The strategic placement of the nitrogen atom in the pyridine ring at the 3-position influences the electronic properties of the resulting materials, making it a point of interest for tuning charge transport and emission characteristics in organic electronic devices.

The incorporation of pyridine moieties into conjugated polymers and small molecules is a widely employed strategy to enhance electron affinity and improve electron transport properties. Pyridine-containing materials are often explored for their potential as electron-transporting layers (ETLs) or as components of the emissive layer in Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the pyridine ring can help to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the material, facilitating electron injection from the cathode.

While specific research detailing the direct application of this compound in photoactive and optoelectronic materials is not extensively documented in publicly available literature, the broader class of pyridine boronic acids and their esters are instrumental in this field. They serve as key synthons for creating bespoke organic semiconductors with tailored properties. For instance, the Suzuki-Miyaura polymerization of dihaloaromatic compounds with diboronic acid esters (or their corresponding acids) is a powerful method for constructing high-molecular-weight conjugated polymers. These polymers often exhibit interesting photophysical properties, such as strong luminescence, making them suitable for use in polymer light-emitting diodes (PLEDs).

In the context of small-molecule OLEDs, pyridine-containing triarylboranes are a class of materials that have garnered significant attention. These compounds can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. The synthesis of such triarylboranes can be achieved through the reaction of aryl Grignard or organolithium reagents with boronic esters, including pyridine-derived variants. The pyridine unit in these molecules can act as an electron-accepting moiety, which is a crucial component of the donor-acceptor architecture often employed in TADF emitters.

The general approach to utilizing pyridine boronic esters in materials synthesis involves a palladium-catalyzed cross-coupling reaction with an appropriate aryl or heteroaryl halide. This reaction forms a new carbon-carbon bond, extending the π-conjugation of the system. The photophysical and electronic properties of the final material are dictated by the combination of the pyridine unit and the other aromatic or heteroaromatic components.

Table 1: General Optoelectronic Properties of Pyridine-Containing Materials

PropertyTypical Range/CharacteristicInfluence of Pyridine Moiety
Electron Affinity 2.8 - 3.5 eVGenerally increased due to the electron-withdrawing nature of the nitrogen atom.
Ionization Potential 5.5 - 6.2 eVCan be tuned by the overall molecular structure, but the pyridine unit tends to result in deeper HOMO levels.
Photoluminescence (PL) Emission Varies widely (Blue to Red)The emission color can be tuned by modifying the substituents on the pyridine ring and the overall conjugated system.
Charge Carrier Mobility 10⁻⁶ - 10⁻³ cm²/Vs (electron)Pyridine incorporation is a common strategy to enhance electron mobility.

Computational and Theoretical Investigations of Pyridine 3 Boronic Acid Dimethyl Ester Systems

Computational chemistry provides powerful tools for understanding the structure, reactivity, and electronic properties of molecules like Pyridine-3-boronic acid dimethyl ester. Theoretical investigations, including electronic structure calculations, Density Functional Theory (DFT), and ab initio methods, offer deep insights into molecular behavior that can be difficult to obtain through experimental means alone. These studies are crucial for modeling reaction mechanisms, predicting reactivity, and calculating interaction energies.

Future Research Directions and Emerging Challenges in Pyridylboronic Ester Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency

The synthesis of pyridylboronic esters, including the dimethyl ester of pyridine-3-boronic acid, often relies on metal-catalyzed reactions. A major challenge has been the inherent instability of some pyridine-boronic species and the efficiency of the catalytic processes. digitellinc.com Future research is intensely focused on the development of novel catalytic systems that offer higher efficiency, broader substrate scope, and greater stability.

A significant area of development is the use of air-stable palladium catalysts. These catalysts have been shown to be remarkably active and efficient for preparing various pyridine-2-boronic and pyridine-3-boronic esters, which are crucial intermediates for Suzuki cross-coupling reactions in drug discovery and materials science. digitellinc.com The advancement of such catalysts circumvents the difficulties associated with unstable precursors, making these valuable building blocks more accessible. digitellinc.com

Another promising avenue is the exploration of alternative metal catalysts, such as nickel, for cross-coupling reactions. For instance, Nickel/N-Heterocyclic carbene-catalyzed Suzuki-Miyaura type cross-coupling reactions have been investigated for aryl carbamates, indicating potential for broader application with pyridyl systems. sigmaaldrich.com Research is also extending to iridium and rhodium-catalyzed C-H borylation, which offers a more direct and atom-economical route to pyridinylboronic esters by activating C-H bonds, thereby avoiding the need for pre-functionalized halopyridines. arkat-usa.org

Table 1: Comparison of Catalytic Systems for Pyridylboronic Ester Synthesis

Catalyst Type Key Advantages Research Focus
Air-Stable Palladium Catalysts High activity and efficiency, practical for synthesizing "unstable" esters. digitellinc.com Optimization for broader substrate scope and milder reaction conditions.
Nickel Catalysts Lower cost compared to palladium, potential for unique reactivity. sigmaaldrich.com Development of robust ligands to control selectivity and efficiency.

| Iridium/Rhodium Catalysts | Direct C-H bond functionalization, high atom economy. arkat-usa.org | Improving regioselectivity and functional group tolerance in complex molecules. |

The development of these advanced catalytic systems is crucial for making the synthesis of compounds like Pyridine-3-boronic acid dimethyl ester more economical and scalable for industrial applications.

Expanding the Scope of Green Chemistry Approaches

The synthesis of boronic esters has traditionally involved harsh reagents and generated significant hazardous waste. researchgate.net Consequently, a major thrust of future research is the integration of green chemistry principles into the synthesis of this compound and related compounds.

One key approach is the development of solvent-free or environmentally benign reaction media. For example, a facile and green method for forming boronic acid esters involves the simple grinding of a boronic acid and a diol without any solvent, resulting in excellent yield and purity after a simple work-up. researchgate.net While this has been demonstrated with diols like pinacol (B44631), adapting such mechanochemical methods for dimethyl esters is a viable research direction.

Another green strategy involves one-pot, two-step syntheses. Palladium nanoparticles generated in polyethylene glycol (PEG) have been used to catalyze the borylation of aryl halides, with the resulting arylboronates being used directly in a subsequent Suzuki-Miyaura coupling reaction in the same pot. researchgate.net This approach minimizes waste from purification of intermediates and reduces solvent usage.

Furthermore, moving away from traditional organometallic reagents (Grignard or organolithium), which require stringent anhydrous conditions and low temperatures, is a key goal. Catalytic methods that directly couple halopyridines with diboron (B99234) reagents are inherently greener. arkat-usa.orgnih.gov A recently developed method enables the conversion of abundant and diverse carboxylic acids into boronic acids through a process called decarboxylative borylation, presenting a novel and potentially greener synthetic route. scripps.edu

Future efforts will likely focus on:

Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, minimize side reactions, and enhance safety, which has been successfully applied to bromine-lithium exchange reactions for boronic acid synthesis. nih.govunibe.ch

Bio-inspired Catalysis: Exploring enzymatic or chemo-enzymatic methods for borylation reactions.

Atom Economy: Prioritizing reaction pathways like C-H activation that maximize the incorporation of starting material atoms into the final product. arkat-usa.org

Rational Design of Next-Generation Bioactive and Material Science Applications

Pyridylboronic esters are pivotal building blocks due to the prevalence of the pyridine (B92270) ring in pharmaceuticals and functional materials. digitellinc.comnih.gov this compound, in particular, serves as a versatile intermediate for introducing the 3-pyridyl moiety, which can modulate the physicochemical and pharmacokinetic properties of bioactive molecules. nih.gov

Bioactive Applications: The future in this area lies in the rational design of boronic acid-containing molecules with enhanced specificity and novel mechanisms of action. Boronic acids are recognized as bioisosteres of carboxylic acids and can act as inhibitors of hydrolytic enzymes. nih.govmdpi.com Research is moving towards:

Targeted Drug Delivery: Using the diol-binding properties of the boronic acid moiety to create sensors or drug-delivery systems that respond to specific biological cues, such as glucose levels. nih.govresearchgate.net

Covalent Inhibitors: Designing boronic acid-based drugs that form reversible covalent bonds with their biological targets, which can lead to increased potency and duration of action. mdpi.com

Exploring New Biological Targets: Moving beyond established targets like proteasomes to explore the potential of pyridylboronic acids in areas such as antibacterial, antiviral, and antifungal therapies. mdpi.com The development of novel elastase inhibitors for lung disorders is one such promising application being explored. scripps.edu

Material Science Applications: In material science, the unique properties of the boron atom are being harnessed to create advanced materials. mdpi.com Future research directions include:

Dynamic Covalent Polymers (Vitrimers): Creating self-healing and reprocessable polymers by incorporating boronic ester crosslinks. These materials exploit the dynamic nature of boronic ester bonds, which can undergo exchange reactions like transesterification. researchgate.net

Organic Electronics: Synthesizing novel conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) via Suzuki-Miyaura coupling with pyridylboronic esters.

Sensors: Developing chemosensors for anions like fluoride and cyanide, where the interaction with the Lewis acidic boron center leads to a detectable optical or electrochemical signal. nih.gov

Table 2: Emerging Applications of Pyridylboronic Esters

Application Area Rationale for Use Future Research Goal
Medicinal Chemistry Pyridine as a key pharmacophore; boronic acid as a reversible covalent warhead and diol binder. nih.govmdpi.com Design of highly selective enzyme inhibitors and glucose-responsive drug delivery systems. researchgate.net
Material Science Dynamic nature of boronic ester bonds; utility in Suzuki coupling for π-conjugated systems. digitellinc.comresearchgate.net Development of smart materials like self-healing polymers and advanced organic electronic components.

| Chemical Sensing | Lewis acidity of boron allows for binding with specific analytes (diols, fluoride). nih.gov | Creation of highly sensitive and selective sensors for environmental and biological monitoring. |

Advanced Spectroscopic and In-Situ Monitoring Techniques for Mechanistic Elucidation

A deeper understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. A significant challenge in pyridylboronic ester chemistry is monitoring the formation and stability of reactive intermediates. Future research will increasingly rely on advanced spectroscopic and in-situ monitoring techniques to unravel complex reaction pathways.

¹¹B NMR Spectroscopy: This technique is particularly powerful for studying boron chemistry as the ¹¹B nucleus is NMR-active and its chemical shift is highly sensitive to the coordination environment of the boron atom. nih.govmdpi.com It allows for the direct observation and quantification of different boron species in solution, such as boronic acids, boronate esters, and tetrahedral "ate" complexes. nih.gov Recent advancements include using fluoride coordination to create distinct signals for boronic acids and boronate esters, enabling precise in-situ monitoring of dynamic covalent reactions and equilibrium analysis. mdpi.comresearchgate.netnih.gov This method can be used to study the stability of boronate esters during purification processes like chromatography, where significant loss can occur. nih.gov

In-Situ Reaction Monitoring: Beyond NMR, techniques like ReactIR (in-situ FTIR) and Raman spectroscopy can provide real-time kinetic data on the consumption of reactants and formation of products. This is crucial for understanding the kinetics of catalytic cycles, identifying catalyst deactivation pathways, and optimizing reaction conditions. Kinetic analysis of protodeboronation, a common decomposition pathway for arylboronic acids, has revealed multiple pH-dependent mechanisms, providing critical insights for improving the stability of these compounds during synthesis and storage. acs.org

Future directions in mechanistic studies will involve:

Combined Spectroscopic and Computational Approaches: Integrating experimental data from in-situ monitoring with density functional theory (DFT) calculations to model transition states and reaction energy profiles. nih.gov

Advanced Mass Spectrometry: Using techniques like electrospray ionization-mass spectrometry (ESI-MS) to intercept and characterize transient intermediates in catalytic reactions.

Microfluidic Reactors: Coupling microfluidic systems with spectroscopic detection to perform high-throughput screening of reaction conditions and gather precise kinetic data.

By employing these advanced analytical tools, researchers can gain unprecedented insight into the speciation, reactivity, and degradation of this compound and related compounds, paving the way for more rational and efficient chemical synthesis. acs.org

Q & A

Q. What are the common synthetic applications of pyridine-3-boronic acid dimethyl ester in organic chemistry?

this compound is widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl frameworks. This reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄) and mild bases (e.g., Na₂CO₃) in solvent systems like THF/H₂O or dioxane . The boronic ester group reacts with aryl/heteroaryl halides to form carbon-carbon bonds, enabling synthesis of pharmaceuticals and functional materials.

Q. How should this compound be stored to maintain stability?

The compound should be stored at 0–6°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the boronic ester moiety. Moisture-sensitive handling is critical, as exposure to air can lead to decomposition. Purity (>97%) should be verified via HPLC before use .

Q. What analytical methods are used to characterize this compound?

Key techniques include:

  • ¹H/¹³C NMR spectroscopy : To confirm the presence of the pyridine ring (δ ~7.5–8.5 ppm for aromatic protons) and boronic ester groups.
  • Mass spectrometry (MS) : For molecular ion ([M+H]⁺) identification.
  • HPLC : To assess purity (>97%) and detect anhydride impurities .

Advanced Research Questions

Q. How can cross-coupling efficiency be optimized for this compound in sterically hindered systems?

  • Catalyst selection : Use PdCl₂(dppf) or XPhos-based catalysts for bulky substrates.
  • Solvent optimization : Switch to toluene or DMF for enhanced solubility of aromatic partners.
  • Temperature control : Reactions at 80–100°C improve yields for electron-deficient aryl halides.
  • Additives : Include ligands like SPhos to suppress protodeboronation .

Q. What strategies mitigate protodeboronation or homocoupling side reactions?

  • Low-temperature reactions : Conduct couplings at 0–25°C to minimize decomposition.
  • Oxidant-free conditions : Avoid TBHP or other oxidizing agents unless required for specific intermediates.
  • Anhydrous solvents : Pre-dry solvents (e.g., THF over molecular sieves) to reduce hydrolysis .

Q. How does pH influence the binding affinity of pyridine-3-boronic acid derivatives to biomolecules?

The boronic acid group forms reversible esters with diols (e.g., sialic acid) in a pH-dependent manner. At pH 6.5 (mimicking tumor microenvironments), the compound exhibits high binding constants (K ~10³ M⁻¹) due to optimal boronate ionization. Lower pH (<5) reduces binding, while alkaline conditions (>8) risk ester hydrolysis .

Q. What experimental approaches validate the stability of this compound under oxidative conditions?

  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 200°C.
  • Stress testing : Expose the compound to H₂O₂ or air for 24–48 hours, then monitor decomposition via ¹¹B NMR or LC-MS.
  • Glovebox techniques : For air-sensitive reactions, use Schlenk lines to prevent oxidation .

Q. How can researchers address discrepancies in reported reaction yields for this compound?

  • Impurity profiling : Use HPLC to detect anhydride byproducts (common in boronic acids).
  • Catalyst screening : Test Pd(OAc)₂ with diverse ligands (e.g., SPhos, DavePhos) to identify optimal systems.
  • Isolation protocols : Purify via flash chromatography (silica gel, hexane/EtOAc) or recrystallization .

Q. What role does this compound play in bioconjugation or drug delivery systems?

The compound’s boronic ester group enables conjugation to polymers or antibodies via diol-containing linkers (e.g., PEG or polysaccharides). This is exploited in pH-responsive drug delivery systems , where boronate ester bonds cleave in acidic tumor environments .

Q. How can computational modeling guide the design of derivatives with improved reactivity?

  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors).
  • pKa estimation : Use software like MarvinSketch to optimize boronic acid ionization for specific applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.